Methyl nonadecanoate
Overview
Description
Biochemical Analysis
Biochemical Properties
Methyl nonadecanoate participates in various biochemical reactions. It interacts with enzymes and proteins involved in lipid biosynthesis, storage, and transport . The nature of these interactions is largely hydrophobic due to the long aliphatic chain of the molecule.
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in lipid metabolism. It influences cell function by participating in the biosynthesis of lipids, their storage, and transport
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in lipid biosynthesis, storage, and transport . It does not directly bind to biomolecules or induce changes in gene expression. Instead, its role is more of a substrate in metabolic reactions involving lipids.
Metabolic Pathways
This compound is involved in lipid metabolism pathways It interacts with enzymes involved in these pathways, potentially influencing metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonadecanoic Acid methyl ester can be synthesized through the esterification of nonadecanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of Nonadecanoic Acid methyl ester often involves the transesterification of triglycerides found in natural fats and oils. This process uses methanol and a base catalyst, such as sodium methoxide or potassium hydroxide, to produce the methyl ester along with glycerol as a byproduct .
Chemical Reactions Analysis
Types of Reactions
Nonadecanoic Acid methyl ester undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form nonadecanoic acid.
Reduction: It can be reduced to form nonadecanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nonadecanoic acid.
Reduction: Nonadecanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Nonadecanoic Acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: It is used in the formulation of nonadecanoate-containing diets and dietary supplements.
Medicine: It is studied for its potential anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of biodiesel and as a lubricant additive.
Mechanism of Action
The mechanism of action of Nonadecanoic Acid methyl ester involves its interaction with cellular membranes and enzymes. As a fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl octadecanoate (stearic acid methyl ester): An 18-carbon saturated fatty acid ester.
Methyl eicosanoate (arachidic acid methyl ester): A 20-carbon saturated fatty acid ester.
Uniqueness
Nonadecanoic Acid methyl ester is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its 19-carbon chain length makes it less common compared to other fatty acid methyl esters, providing unique characteristics in terms of melting point, solubility, and reactivity .
Properties
IUPAC Name |
methyl nonadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h3-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXAHSJUDUZLDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169524 | |
Record name | Methyl nonadecan-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | Nonadecanoic acid methyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16057 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1731-94-8 | |
Record name | Methyl nonadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1731-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl nonadecan-1-oate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl nonadecan-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl nonadecan-1-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL NONADECAN-1-OATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67FQ8VV2L3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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